molecular formula C23H23N3O2 B5562494 2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone

2-[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxo-1-(2-phenylindolizin-3-yl)ethanone

Cat. No. B5562494
M. Wt: 373.4 g/mol
InChI Key: JNALXRXHQBIZND-FXAWDEMLSA-N
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Description

Research into complex heterocyclic compounds, like the one you've described, often focuses on exploring their synthesis, molecular structure, chemical reactions, and properties due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of complex heterocycles often involves multi-step reactions, starting from simpler heterocyclic precursors. For instance, organocatalytic approaches have been used to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, indicating a trend towards developing efficient, selective synthetic routes for complex molecules (Chen et al., 2009).

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • Novel Nitrogen-Bridged Heterocycles Synthesis : A study describes the synthesis of Pyrano[2,3-b]indolizinone derivatives, potentially relevant to the chemical structure , demonstrating a method for forming these compounds in significant yields. This research contributes to the understanding of synthetic pathways for complex nitrogen-containing heterocycles (Kakehi et al., 1980).
  • Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles] : Research focusing on the synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, which are structurally similar to the compound , highlights the use of enantioselective organocatalysis. This method provides a route for the creation of compounds with high enantiopurity and structural diversity, which is essential in medicinal chemistry (Chen et al., 2009).

Biological Activities and Potential Applications

  • Inhibitory Activity Against Monoamine Oxidase : A study on 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, structurally related to the compound , shows these compounds to have inhibitory activity against monoamine oxidase type A. Such findings are significant in the context of developing antidepressant agents (Mai et al., 2002).
  • Antihypertensive Activities of Pyrrole Derivatives : Research into pyrrole substituted aryl pyridazinone and phthalazinone derivatives, which are structurally related to the compound , shows some derivatives exhibiting antihypertensive activities. This suggests potential applications in cardiovascular drug development (Demirayak et al., 2004).

Advances in Heterocyclic Compound Synthesis

  • Synthesis of Pyrano[2,3-c]pyrroles : The development of new synthetic approaches to pyrano[2,3-c]pyrrole-4,7-dione derivatives, which are relevant to the target compound, opens new avenues in the field of heterocyclic chemistry. This research contributes to the understanding of methods for creating fused heterocyclic compounds (Vydzhak & Panchishin, 2008).

Potential Antibacterial and Antiviral Applications

  • Novel Antiviral Activity : The study of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives, which bear structural similarity to the compound , shows potential antiviral activity. This suggests possible applications in antiviral drug development (Attaby et al., 2006).

properties

IUPAC Name

1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-24-12-10-17-14-25(15-20(17)24)23(28)22(27)21-19(16-7-3-2-4-8-16)13-18-9-5-6-11-26(18)21/h2-9,11,13,17,20H,10,12,14-15H2,1H3/t17-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNALXRXHQBIZND-FXAWDEMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CN(C2)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2[C@H]1CN(C2)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-2-(2-phenylindolizin-3-yl)ethane-1,2-dione

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